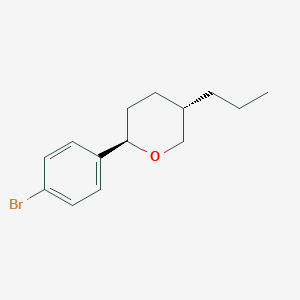
trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of tetrahydropyran, which is a six-membered ring compound containing an oxygen atom . The “trans-2-(4-Bromophenyl)” part suggests a bromophenyl group is attached to the second carbon of the tetrahydropyran ring in a trans configuration . The “5-propyl” indicates a propyl group attached to the fifth carbon of the ring .
Molecular Structure Analysis
The molecular structure likely consists of a six-membered ring (the tetrahydropyran) with various groups attached. The exact structure would depend on the specific locations and orientations of these groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, boronic acids and their derivatives are known to participate in various chemical reactions, including Suzuki-Miyaura cross-coupling .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Boronic acids and their derivatives are generally solid at room temperature .科学的研究の応用
1. Synthesis and Structural Studies
Trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran and its isomers have been a subject of interest in synthetic chemistry, particularly in the preparation and structural analysis of tetrahydropyran derivatives. For instance, the study by Belyakov et al. (2009) focused on the molecular and crystal structure of trans and cis isomers of a related compound, revealing details about their molecular structures and crystal packing, which are critical in understanding the properties and potential applications of these compounds (Belyakov et al., 2009). Similarly, research by Fu et al. (2009) on a related compound highlighted the importance of trans conformation in the context of molecular structure and hydrogen bonding patterns (Fu et al., 2009).
2. Chemical Synthesis and Catalysis
The compound and its related derivatives have been used in various chemical synthesis processes. For example, Sweet and Brown (1968) discussed the methanolysis of 2-methoxy-5,6-dihydro-2H-pyran, leading to a mixture of trans- and cis-2,4-dimethoxytetrahydropyran, showcasing the compound's role in the synthesis of complex chemical structures (Sweet & Brown, 1968). The work by Nagaiah et al. (2006) also exemplifies the use of related compounds in aza-Diels-Alder reactions, indicating their utility in catalysis and synthesis of heterocyclic compounds (Nagaiah et al., 2006).
3. Pharmacological Research
While focusing on excluding drug use and dosage information, it's important to note that derivatives of this compound have been studied for potential pharmacological applications. For instance, the research by Bays et al. (1989) on trans-3-(octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols, structurally related to this compound, delved into their synthesis and evaluated their antinociceptive activity, offering insights into their potential medicinal applications (Bays et al., 1989).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R,5S)-2-(4-bromophenyl)-5-propyloxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO/c1-2-3-11-4-9-14(16-10-11)12-5-7-13(15)8-6-12/h5-8,11,14H,2-4,9-10H2,1H3/t11-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEIHKLAKHRGBU-SMDDNHRTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(OC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CC[C@@H](OC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
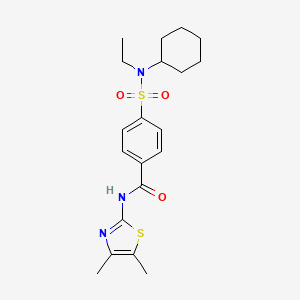
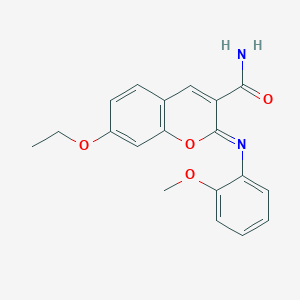
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide](/img/structure/B2476885.png)

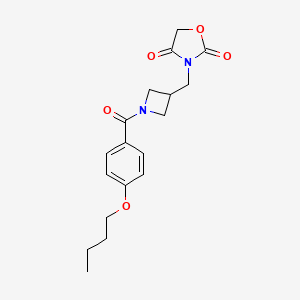
![N-{2-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-butadienyl}-N,N-dimethylamine](/img/structure/B2476893.png)
![1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2476894.png)
![Ethyl 2-[6-[[2-(2-amino-2-oxoethyl)sulfanylbenzoyl]amino]indazol-1-yl]acetate](/img/structure/B2476895.png)
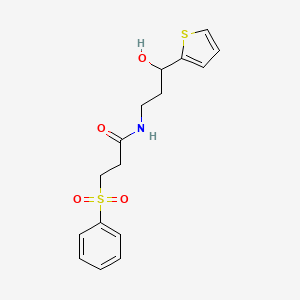

![7-Methoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2476898.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2476899.png)
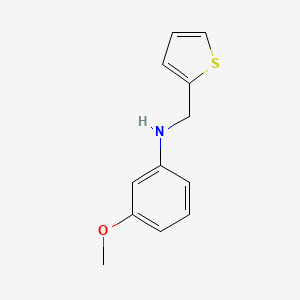
![2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2476903.png)
